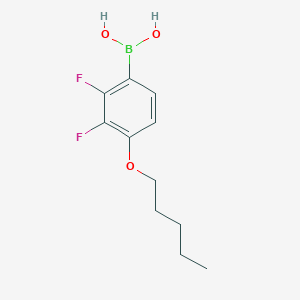

(2,3-Difluoro-4-(pentyloxy)phenyl)boronic acid

Übersicht

Beschreibung

(2,3-Difluoro-4-(pentyloxy)phenyl)boronic acid is an organoboron compound with the molecular formula C11H15BF2O3 and a molecular mass of 244.04 g/mol . This compound is characterized by the presence of a boronic acid group attached to a phenyl ring substituted with two fluorine atoms and a pentyloxy group. It is commonly used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions.

Vorbereitungsmethoden

The synthesis of (2,3-Difluoro-4-(pentyloxy)phenyl)boronic acid typically involves the following steps:

Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2,3-difluorophenol and 1-bromopentane.

Formation of Pentyloxy Group: The 2,3-difluorophenol is reacted with 1-bromopentane in the presence of a base, such as potassium carbonate, to form 2,3-difluoro-4-pentyloxyphenol.

Borylation: The resulting 2,3-difluoro-4-pentyloxyphenol is then subjected to a borylation reaction using a boron reagent, such as bis(pinacolato)diboron, in the presence of a palladium catalyst and a base, such as potassium acetate.

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.

Analyse Chemischer Reaktionen

(2,3-Difluoro-4-(pentyloxy)phenyl)boronic acid undergoes various types of chemical reactions, including:

Suzuki-Miyaura Cross-Coupling: This reaction involves the coupling of the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base. Common reagents include palladium acetate and potassium carbonate.

Oxidation: The boronic acid group can be oxidized to form the corresponding phenol using oxidizing agents such as hydrogen peroxide or sodium perborate.

Substitution: The fluorine atoms on the phenyl ring can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, leading to the formation of substituted derivatives.

Wissenschaftliche Forschungsanwendungen

(2,3-Difluoro-4-(pentyloxy)phenyl)boronic acid has several scientific research applications:

Chemistry: It is widely used in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura cross-coupling reactions.

Biology: Boronic acids are known to interact with biological molecules such as enzymes and receptors.

Medicine: Boronic acid derivatives have shown potential as therapeutic agents, particularly as enzyme inhibitors.

Wirkmechanismus

The mechanism of action of (2,3-Difluoro-4-(pentyloxy)phenyl)boronic acid involves its interaction with molecular targets through its boronic acid group. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, making it a useful tool for studying enzyme mechanisms and developing enzyme inhibitors. The compound may also participate in various catalytic processes, leveraging its ability to form stable intermediates with transition metals .

Vergleich Mit ähnlichen Verbindungen

(2,3-Difluoro-4-(pentyloxy)phenyl)boronic acid can be compared with other similar compounds, such as:

3,4-Difluorophenylboronic acid: This compound lacks the pentyloxy group, making it less hydrophobic and potentially less versatile in certain applications.

4-(Trifluoromethyl)phenylboronic acid: The presence of a trifluoromethyl group instead of a pentyloxy group results in different electronic properties and reactivity.

2,3,4,5,6-Pentafluorobenzeneboronic acid: This compound has multiple fluorine substitutions, which can significantly alter its reactivity and interactions with other molecules.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct electronic and steric properties, making it suitable for a wide range of applications in organic synthesis and beyond.

Biologische Aktivität

(2,3-Difluoro-4-(pentyloxy)phenyl)boronic acid (CAS No. 156684-91-2) is a compound of interest due to its potential biological activities and applications in medicinal chemistry. This article provides a detailed overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound has the following chemical structure:

- Molecular Formula: C11H15BF2O3

- Molecular Weight: 234.05 g/mol

The presence of the difluoro and pentyloxy substituents on the phenyl ring significantly influences its reactivity and biological interactions.

Target Interaction

This compound primarily interacts with various biological targets through its boronic acid functional group. Boronic acids are known to form reversible covalent bonds with diols and have been studied for their role in enzyme inhibition, particularly in glycosidases and proteases.

Biochemical Pathways

This compound is involved in several biochemical pathways:

- Enzyme Inhibition: It may inhibit enzymes that require boron for catalytic activity, affecting metabolic pathways.

- Cell Signaling Modulation: The compound can alter cell signaling pathways by interacting with specific receptors or enzymes involved in signaling cascades.

Anticancer Properties

Recent studies have indicated that this compound exhibits anticancer properties. For instance, it has been shown to induce apoptosis in cancer cell lines through the modulation of key signaling pathways such as the PI3K/Akt pathway.

Case Study:

In vitro experiments demonstrated that treatment with this compound led to a significant reduction in cell viability in breast cancer cell lines (MCF-7 and MDA-MB-231), with IC50 values ranging from 10 to 20 µM.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Preliminary results suggest that it possesses moderate antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli.

Table 1: Antimicrobial Activity of this compound

| Bacterial Strain | Zone of Inhibition (mm) | MIC (µg/mL) |

|---|---|---|

| Staphylococcus aureus | 15 | 50 |

| Escherichia coli | 12 | 100 |

| Pseudomonas aeruginosa | 10 | 150 |

Pharmacokinetics

Understanding the pharmacokinetics of this compound is crucial for its therapeutic application. Key pharmacokinetic parameters include:

- Absorption: Rapidly absorbed following oral administration.

- Distribution: Exhibits a moderate volume of distribution; distributes well into tissues.

- Metabolism: Primarily metabolized via conjugation reactions.

- Excretion: Excreted mainly through urine.

Toxicological Profile

Toxicity studies have shown that at therapeutic doses, this compound displays a favorable safety profile. However, further studies are required to fully elucidate its long-term effects and potential toxicity.

Future Directions

Research is ongoing to explore the full therapeutic potential of this compound. Future studies will focus on:

- Detailed mechanism elucidation.

- In vivo efficacy studies.

- Development of derivatives with enhanced potency and selectivity.

Eigenschaften

IUPAC Name |

(2,3-difluoro-4-pentoxyphenyl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15BF2O3/c1-2-3-4-7-17-9-6-5-8(12(15)16)10(13)11(9)14/h5-6,15-16H,2-4,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RCVQAXDDFSTKKQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C(=C(C=C1)OCCCCC)F)F)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15BF2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70614411 | |

| Record name | [2,3-Difluoro-4-(pentyloxy)phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70614411 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

244.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

156684-91-2 | |

| Record name | B-[2,3-Difluoro-4-(pentyloxy)phenyl]boronic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=156684-91-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | [2,3-Difluoro-4-(pentyloxy)phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70614411 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.